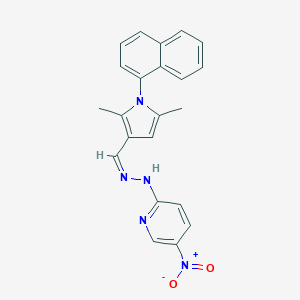![molecular formula C18H13BrClFO4 B374482 Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-42-6](/img/structure/B374482.png)
Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H13BrClFO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a less developed process, has been reported to be catalyzed using a radical approach .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学的研究の応用
Pharmacokinetics, Pharmacodynamics, and Toxicology
Benzofurans, including derivatives like 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), have been studied for their pharmacokinetics, pharmacodynamics, and toxicology. These substances show effects comparable to amphetamines and MDMA, highlighting the importance of understanding their health risks, which remain limited to case reports and are influenced by analytical challenges and individual differences (J. J. Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Agents
Benzofuran and its derivatives have emerged as significant structures in drug discovery, especially for antimicrobial applications. Their unique structural features and wide array of biological activities make them a privileged structure in the search for efficient antimicrobial candidates. Some derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis (Asha Hiremathad et al., 2015).
Anticancer and Antitumor Activity
Research on benzofuran derivatives has also highlighted their effectiveness in inhibiting cancer cell growth and exerting antimetastatic effects. These activities are achieved by attaching different substituents to generate various structure-activity relationships. The review emphasizes the importance of the positioning of functional groups like fluoro, methoxy, and bromo in enhancing anticancer activities (S. K. Liew et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Benzofuran derivatives have been explored for amyloid imaging in Alzheimer's disease, contributing to the early detection and evaluation of antiamyloid therapies. Radioligands based on benzofuran structures have shown potential in differentiating between Alzheimer's disease patients and healthy controls, underscoring the technique's breakthrough in understanding the pathophysiological mechanisms (A. Nordberg, 2007).
将来の方向性
The future directions for this compound could involve further exploration of its potential uses in organic synthesis, particularly in the context of the Suzuki–Miyaura coupling . Additionally, the development of more efficient synthesis methods, such as improved protodeboronation processes , could also be a focus of future research.
特性
IUPAC Name |
methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClFO4/c1-9-17(18(22)23-2)10-6-16(12(19)7-15(10)25-9)24-8-11-13(20)4-3-5-14(11)21/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQCDTNNMZNTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374400.png)
![(4E)-5-methyl-2-phenyl-4-[[3-(thietan-3-yloxy)phenyl]methylidene]pyrazol-3-one](/img/structure/B374401.png)
![ethyl 5-(2-ethoxyphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374402.png)
![N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B374403.png)
![2-(naphthalen-1-yl)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B374405.png)
![ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B374406.png)
![N'-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2-(8-quinolinyloxy)acetohydrazide](/img/structure/B374409.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374411.png)
![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B374412.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B374414.png)


![(4Z)-4-{[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B374418.png)
![METHYL (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-CHLOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B374422.png)
